Glycine, L-alanyl-L-leucyl-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Ala-DL-Leu-Gly can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The synthesis typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed to yield the desired tripeptide .
Industrial Production Methods
Industrial production of DL-Ala-DL-Leu-Gly follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid resin support, allowing for easy separation and purification .
Chemical Reactions Analysis
Types of Reactions
DL-Ala-DL-Leu-Gly can undergo various chemical reactions, including:
Oxidation: The amino acid residues in the tripeptide can be oxidized under specific conditions.
Reduction: Reduction reactions can target the peptide bonds or side chains of the amino acids.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
DL-Ala-DL-Leu-Gly has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: The tripeptide is used in studies of protein structure and function, as well as in enzyme-substrate interactions.
Medicine: DL-Ala-DL-Leu-Gly is investigated for its potential therapeutic effects and as a building block for peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of DL-Ala-DL-Leu-Gly involves its interaction with specific molecular targets and pathways. The tripeptide can bind to enzymes and receptors, modulating their activity. The exact mechanism depends on the specific biological context and the target molecules involved. For example, it can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments .
Comparison with Similar Compounds
Similar Compounds
DL-Ala-DL-Met: A tripeptide composed of alanine, methionine, and glycine.
Ala-Gly: A dipeptide composed of alanine and glycine.
Uniqueness
DL-Ala-DL-Leu-Gly is unique due to its specific combination of amino acids, which imparts distinct chemical and biological properties. The presence of both alanine and leucine provides a balance of hydrophobic and hydrophilic characteristics, making it versatile in various applications .
Properties
CAS No. |
60030-20-8 |
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Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-10(17)7(3)12)11(18)13-5-9(15)16/h6-8H,4-5,12H2,1-3H3,(H,13,18)(H,14,17)(H,15,16)/t7-,8-/m0/s1 |
InChI Key |
MNZHHDPWDWQJCQ-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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